molecular formula C19H14N2O5S B12020494 4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 2-thiophenecarboxylate CAS No. 478635-96-0

4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 2-thiophenecarboxylate

Cat. No.: B12020494
CAS No.: 478635-96-0
M. Wt: 382.4 g/mol
InChI Key: DOTCPCDPTRSPJB-RGVLZGJSSA-N
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Description

4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 2-thiophenecarboxylate is a complex organic compound with the molecular formula C19H14N2O5S This compound is known for its unique structure, which includes a thiophene ring and a carbohydrazonoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 2-thiophenecarboxylate typically involves multiple steps. One common method includes the reaction of 2,4-dihydroxybenzoic acid with carbohydrazide to form the carbohydrazonoyl intermediate. This intermediate is then reacted with 4-bromophenyl 2-thiophenecarboxylate under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound is not widely documented, likely due to its specialized use in research. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the carbohydrazonoyl group to a hydrazine derivative.

    Substitution: The phenyl and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 2-thiophenecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 2-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and inhibition of certain enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 1-naphthoate
  • 4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 2-iodobenzoate
  • 4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate

Uniqueness

4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 2-thiophenecarboxylate is unique due to its combination of a thiophene ring and a carbohydrazonoyl group, which imparts specific chemical and biological properties.

Properties

CAS No.

478635-96-0

Molecular Formula

C19H14N2O5S

Molecular Weight

382.4 g/mol

IUPAC Name

[4-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate

InChI

InChI=1S/C19H14N2O5S/c22-13-5-8-15(16(23)10-13)18(24)21-20-11-12-3-6-14(7-4-12)26-19(25)17-2-1-9-27-17/h1-11,22-23H,(H,21,24)/b20-11+

InChI Key

DOTCPCDPTRSPJB-RGVLZGJSSA-N

Isomeric SMILES

C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=C(C=C(C=C3)O)O

Canonical SMILES

C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=C(C=C(C=C3)O)O

Origin of Product

United States

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